5-Hydroxy Indapamide-13C,d3 5-Hydroxy Indapamide-13C,d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209302
InChI:
SMILES:
Molecular Formula: C₁₅¹³CH₁₃D₃ClN₃O₄S
Molecular Weight: 385.85

5-Hydroxy Indapamide-13C,d3

CAS No.:

Cat. No.: VC0209302

Molecular Formula: C₁₅¹³CH₁₃D₃ClN₃O₄S

Molecular Weight: 385.85

* For research use only. Not for human or veterinary use.

5-Hydroxy Indapamide-13C,d3 -

Specification

Molecular Formula C₁₅¹³CH₁₃D₃ClN₃O₄S
Molecular Weight 385.85

Introduction

Chemical Structure and Identification

Molecular Identity and Classification

5-Hydroxy Indapamide-13C,d3 belongs to the class of stable isotope-labeled compounds used extensively in pharmaceutical research. It maintains the pharmacological properties of the parent compound while incorporating specific isotopic labels that facilitate its detection and tracking. The compound features a precise molecular formula of C15CH13D3ClN3O4S with a molecular weight of 385.85 g/mol . It is categorized as a stable isotope within chemical repositories and is commercially available for research purposes with catalog identifiers such as HXT-98651 .

Structural Characteristics

The chemical structure of 5-Hydroxy Indapamide-13C,d3 features specific isotopic substitutions within the standard 5-Hydroxy Indapamide framework. The IUPAC name for this compound is 4-chloro-N-[5-hydroxy-2-(trideuterio(¹³C)methyl)-2,3-dihydroindol-1-yl]-3-sulfamoylbenzamide. This name precisely indicates the positions of the isotopic labels within the molecule, with the carbon-13 and three deuterium atoms incorporated into the methyl group attached to the indole ring system. The structure maintains the core indapamide framework, including the chloro-substituted benzamide group connected to the indole nitrogen and the sulfamoyl functional group, which is essential for its diuretic activity.

Standardized Identifiers

For research and database purposes, 5-Hydroxy Indapamide-13C,d3 can be identified through various standardized chemical identifiers. The compound's Standard InChI is represented as InChI=1S/C16H16ClN3O4S/c1-9-6-11-7-12(21)3-5-14(11)20(9)19-16(22)10-2-4-13(17)15(8-10)25(18,23)24/h2-5,7-9,21H,6H2,1H3,(H,19,22)(H2,18,23,24)/i1+1D3. Additionally, the Standard InChIKey is ARPVNNMMMDXBBF-KQORAOOSSA-N, providing a fixed-length identifier that is widely used in chemical databases and literature searches.

Physical and Chemical Properties

Structural Comparison with Parent Compound

5-Hydroxy Indapamide-13C,d3 is derived from 5-Hydroxy Indapamide, which has a molecular formula of C16H16ClN3O4S and a molecular weight of 381.8 g/mol . The difference in molecular weight (385.85 vs. 381.8 g/mol) directly reflects the isotopic substitutions - one carbon-13 atom (mass increase of approximately 1) and three deuterium atoms (mass increase of approximately 3) compared to the non-labeled compound. Despite these isotopic differences, the chemical behavior of the labeled compound is nearly identical to the parent molecule, which is a crucial characteristic for its application in research.

Isotopic Labeling and Significance

Advantages of Dual Isotopic Labeling

The dual labeling approach (using both ¹³C and deuterium) in 5-Hydroxy Indapamide-13C,d3 provides several advantages over single-isotope labeling. This combination creates a unique mass spectral signature that is easily distinguishable from the parent compound, facilitating more accurate quantification in complex biological matrices. Furthermore, the presence of both isotopes provides redundancy in detection, which can be particularly valuable if metabolic processes lead to the loss of one of the labeled positions. The strategic placement of the isotopes in the methyl group, which is less likely to be modified during phase I metabolism, ensures that the label remains intact through many metabolic pathways.

Research Applications

Pharmacokinetic Studies

5-Hydroxy Indapamide-13C,d3 serves as an essential tool in pharmacokinetic research, particularly in studies investigating the absorption, distribution, metabolism, and excretion (ADME) of indapamide. The isotopic labeling allows for precise tracking of the compound and its metabolites through biological systems, providing insights into the drug's behavior in vivo. This application is particularly important for indapamide, as understanding its pharmacokinetics is crucial for optimizing dosing regimens in hypertension treatment.

Metabolic Analysis and Bioanalytical Methods

The compound plays a significant role in metabolic analysis, enabling researchers to identify and characterize metabolites of indapamide. In bioanalytical applications, 5-Hydroxy Indapamide-13C,d3 can serve as an internal standard for the quantification of 5-Hydroxy Indapamide, which is a metabolite of indapamide . The use of isotopically labeled internal standards is a common practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, as it compensates for variability in sample preparation and instrument response, leading to more accurate and precise quantification.

Method Development in Pharmaceutical Analysis

The availability of 5-Hydroxy Indapamide-13C,d3 facilitates the development and validation of analytical methods for detecting and quantifying indapamide and its metabolites in various biological matrices. For instance, research has demonstrated the application of liquid-liquid extraction techniques for isolating indapamide from whole blood, followed by LC-MS/MS analysis . In such methods, isotopically labeled analogs like 5-Hydroxy Indapamide-13C,d3 serve as internal standards that enhance the accuracy and reliability of the analytical results.

Analytical Techniques and Methods

Mass Spectrometric Detection

Mass spectrometry is the primary analytical technique used for detecting and quantifying 5-Hydroxy Indapamide-13C,d3 and related compounds. The isotopic labeling creates a characteristic mass shift that allows for selective detection using mass spectrometry. For instance, while the parent ion of 5-Hydroxy Indapamide has an m/z of 364.0, the isotopically labeled 5-Hydroxy Indapamide-13C,d3 would have an m/z of approximately 368.0 (accounting for the mass increase from one carbon-13 and three deuterium atoms) . This mass difference enables researchers to differentiate between the labeled and unlabeled compounds, even in complex biological matrices.

Chromatographic Techniques

Liquid chromatography is commonly employed for separating indapamide and its metabolites prior to mass spectrometric detection. Research has demonstrated the use of reversed-phase liquid chromatography (RPLC) with columns such as Synergi Polar RP-column for the separation of indapamide . The mobile phase typically consists of a mixture of organic solvents (e.g., methanol) and aqueous components (e.g., ammonium acetate buffer with formic acid), optimized to achieve efficient separation and sensitive detection.

Sample Preparation Methods

Effective sample preparation is crucial for the analysis of 5-Hydroxy Indapamide-13C,d3 and related compounds in biological matrices. Liquid-liquid extraction (LLE) has been reported as an effective sample preparation technique, with 1-octanol used as an extraction solvent for isolating indapamide from whole blood . This approach allows for direct injection of the organic layer into the LC system, simplifying the workflow and potentially improving recovery and reproducibility. The isotopically labeled internal standard would undergo the same extraction process as the analyte, compensating for any variability in extraction efficiency.

Comparison with Related Compounds

Relationship to Indapamide

Indapamide is a thiazide-like diuretic used primarily in the treatment of hypertension. 5-Hydroxy Indapamide is a metabolite of indapamide, formed through hydroxylation of the indole ring at the 5-position. 5-Hydroxy Indapamide-13C,d3 is the isotopically labeled version of this metabolite, with identical chemical behavior but different mass due to the isotopic substitutions. Understanding the relationship between these compounds is essential for interpreting the results of pharmacokinetic and metabolic studies.

Comparison with Other Isotopically Labeled Standards

The table below compares 5-Hydroxy Indapamide-13C,d3 with other isotopically labeled compounds used in pharmacokinetic studies:

CompoundMolecular FormulaMolecular Weight (g/mol)Isotopic LabelPrimary Application
5-Hydroxy Indapamide-13C,d3C15CH13D3ClN3O4S385.8513C, deuteriumMetabolite tracking
Indapamide-d3C16H13D3ClN3O3S368.85DeuteriumParent drug analysis
5-H-AmilorideC6H7ClN6O214.61None (reference)Comparative studies

This comparison highlights the specificity of 5-Hydroxy Indapamide-13C,d3 in metabolic studies, with its dual isotopic labeling providing advantages for mass spectrometric detection and quantification.

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